![molecular formula C11H12O3 B3176477 2-(Allyloxy) phenyl acetic acid CAS No. 99558-25-5](/img/structure/B3176477.png)
2-(Allyloxy) phenyl acetic acid
Overview
Description
2-(Allyloxy) phenyl acetic acid (2-AOPA) is a synthetic organic compound with the molecular formula C8H10O3. It is a member of the class of compounds known as phenylacetic acids, which are derivatives of acetic acid and contain a phenyl group. 2-AOPA has a wide range of applications in the fields of chemistry, medicine, and biology. In particular, it has been used in the synthesis of various compounds, as well as in the study of enzyme mechanisms and drug-receptor interactions. It has also been used as an inhibitor of certain enzymes and as a potential therapeutic agent.
Scientific Research Applications
Anti-inflammatory Activity
The research by Atkinson et al. (1983) investigates the anti-inflammatory properties of substituted (2-phenoxyphenyl)acetic acids. This study shows that certain substitutions, like halogenation, can considerably enhance the anti-inflammatory activity. It's suggested that [2-(2,4-Dichlorophenoxy)phenyl]acetic acid, a closely related compound, demonstrates potent anti-inflammatory effects with low toxicity, including low ulcerogenic potential (Atkinson, D. C., Godfrey, K. E., Meek, B., Saville, J., & Stillings, M., 1983).
Synthesis and Chemical Applications
In a 2001 study, Arranz and Boons explored the use of 2-(allyloxy) phenyl acetyl ester as a new relay protecting group for oligosaccharide synthesis. This compound can be efficiently removed without affecting other ester groups, showing its potential in complex chemical syntheses (Arranz, E., & Boons, G., 2001).
Pharmaceutical and Biological Applications
Ewadh et al. (2013) examined the antibacterial activity of 2-(2-hydroxy phenylimino) acetic acid, a compound similar in structure to 2-(allyloxy) phenyl acetic acid. They found that at certain concentrations, it effectively inhibited the growth of various pathogenic bacteria, indicating its potential as an antibacterial agent (Ewadh, M., Hasan, H., Bnyan, I. A., Mousa, F., Sultan, J., & Ewadh, M., 2013).
Analytical Chemistry and Biochemistry
Phenyl acetic acid, a metabolite of 2-phenyl ethylamine which is structurally related to 2-(allyloxy) phenyl acetic acid, acts as a neuromodulator. Its concentration in biological fluids can reflect levels of 2-phenylethylamine, thus helping in the assessment of various disorders. A study by Mangani et al. (2004) developed a method for determining phenyl acetic acid in human blood, highlighting its significance in medical diagnostics (Mangani, G., Canestrari, F., Berloni, A., Maione, M., Pagliarani, S., & Mangani, F., 2004).
properties
IUPAC Name |
2-(2-prop-2-enoxyphenyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-7-14-10-6-4-3-5-9(10)8-11(12)13/h2-6H,1,7-8H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMDCILYSIGTKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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